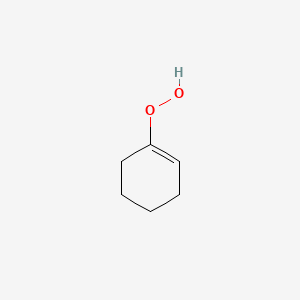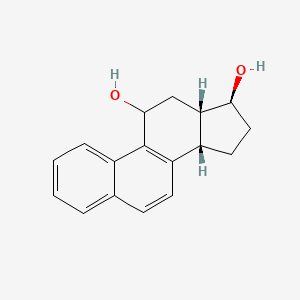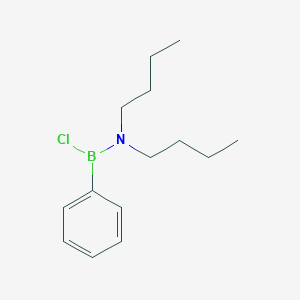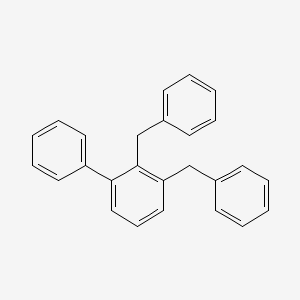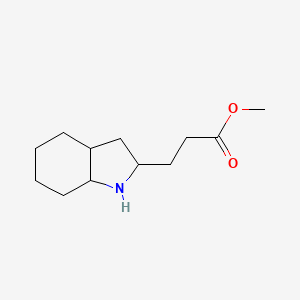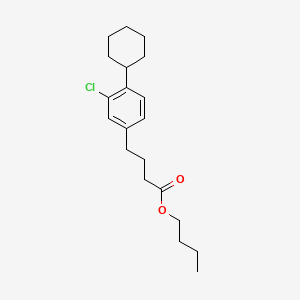
Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate is an organic compound with the molecular formula C18H27ClO2. It is known for its unique structure, which includes a butanoate ester linked to a chlorinated cyclohexylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate typically involves the esterification of 4-(3-chloro-4-cyclohexylphenyl)butanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-chloro-4-cyclohexylphenyl)butanoic acid or corresponding ketones.
Reduction: Formation of butyl 4-(3-chloro-4-cyclohexylphenyl)butanol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-(3-chloro-4-phenyl)butanoate: Lacks the cyclohexyl group, which may affect its chemical and biological properties.
Butyl 4-(3-bromo-4-cyclohexylphenyl)butanoate: Contains a bromine atom instead of chlorine, potentially altering its reactivity and applications.
Butyl 4-(3-chloro-4-cyclohexylphenyl)propanoate: Differs in the length of the carbon chain, which can influence its physical and chemical characteristics.
Uniqueness
Butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate is unique due to the presence of both a chlorinated phenyl ring and a cyclohexyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
32808-70-1 |
|---|---|
Molecular Formula |
C20H29ClO2 |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
butyl 4-(3-chloro-4-cyclohexylphenyl)butanoate |
InChI |
InChI=1S/C20H29ClO2/c1-2-3-14-23-20(22)11-7-8-16-12-13-18(19(21)15-16)17-9-5-4-6-10-17/h12-13,15,17H,2-11,14H2,1H3 |
InChI Key |
IDMPRHBIZIRFRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCCC1=CC(=C(C=C1)C2CCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


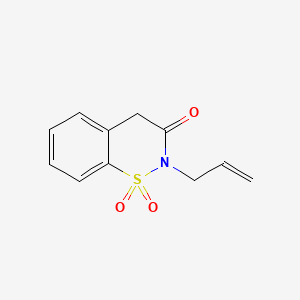
![3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14697246.png)
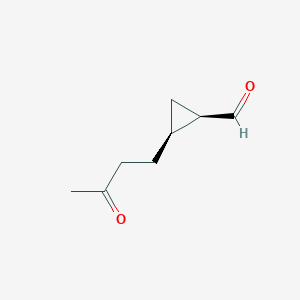
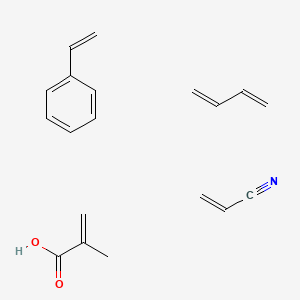
![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)
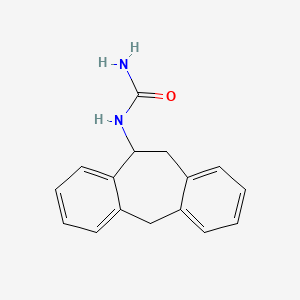
![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)
